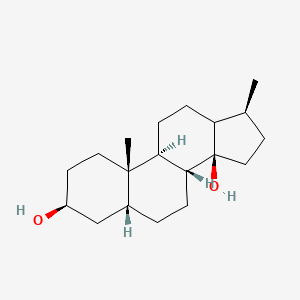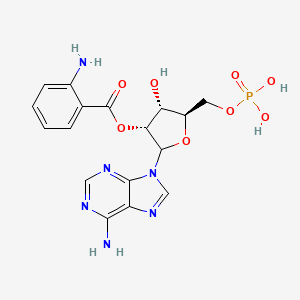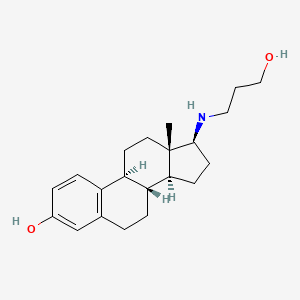![molecular formula C16H18O2 B1213772 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol CAS No. 16530-58-8](/img/structure/B1213772.png)
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol involves Schiff bases reduction route, leading to molecular structures with orthorhombic and monoclinic crystal systems. These compounds are characterized by their asymmetric units and are stabilized by secondary intermolecular interactions, such as hydrogen bonding and π-π interactions. This method provides a versatile approach to creating complex molecular structures from simpler precursors (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is complex, involving various functional groups and bonding interactions. These structures display hydrogen-bonding networks resulting in sheet formations, with some displaying possible weak inter-sheet π-π interactions. Such molecular arrangements contribute to the compound's stability and its potential reactivity (Masci & Thuéry, 2002).
Wissenschaftliche Forschungsanwendungen
Synthese von sekundären Aminen
Diese Verbindung kann über den Weg der Reduktion von Schiff-Basen synthetisiert werden . Der Prozess beinhaltet die N-Alkylierung von primären Aminen und Ammoniak, die Reduktion von Nitrilen und Amiden in Gegenwart von Katalysatoren wie LiAlH4 und NaBH4 . Diese sekundären Amine sind wichtige Ausgangsstoffe für die Herstellung anderer Verbindungen .
Herstellung von Dithiocarbamaten und Farbstoffen
Sekundäre Amine, wie das aus dieser Verbindung synthetisierte, sind wichtige Ausgangsstoffe für die Herstellung von Verbindungen wie Dithiocarbamaten und Farbstoffen . Diese Verbindungen finden breite Anwendung in verschiedenen Industrien .
Pharmazeutika
Sekundäre Amine bilden die Bestandteile vieler Pharmazeutika wie Antidepressiva (Clomipramin, Desipramin), psychedelische und opioid-Analgetika (Phenethylamine, Codein, Heroin, Morphin) und Agrochemikalien . Dies unterstreicht die Bedeutung dieser Verbindung in der pharmazeutischen Industrie .
Synthese von Imidazol-Derivaten
Eine Eintopfsynthese von tetra-substituiertem Imidazol, 4-Chlor-2-(1-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), wird durch die Reaktion von Benzil, 5-Bromsalicylaldehyd, Ammoniumacetat und Anisidin berichtet . Diese Verbindung kann potenziell in ähnlichen Reaktionen zur Synthese von Imidazol-Derivaten verwendet werden .
Antioxidative Aktivität
Die synthetisierten Verbindungen wurden auf ihre antioxidative Aktivität untersucht . Die Verbindung HL erwies sich als ein besseres Antioxidans als Metallkomplexe .
Antibakterielle Wirksamkeit
Die synthetisierten Verbindungen wurden auch auf ihre antimikrobielle Aktivität untersucht . Die Metallkomplexe erwiesen sich im Vergleich zum Liganden als schädlicher gegen verschiedene Stämme von Bakterien und Pilzen .
Molekulardocking-Studien
Molekulardocking-Studien basierend auf den Bindungsenergiewerten stützten die experimentellen Ergebnisse der antioxidativen Aktivität der Verbindungen . Diese Verbindung kann potenziell in ähnlichen Studien verwendet werden .
Baustein bei der Gestaltung von β-Cyclodextrin-4-Methoxyphenol-Konjugaten
4-MP kann als Baustein bei der Gestaltung von β-Cyclodextrin-4-Methoxyphenol-Konjugaten verwendet werden, die potenzielle Liganden für die Arzneimittelkomplexierung sein können .
Wirkmechanismus
Target of Action
Similar compounds have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a related compound, has been shown to inhibit STAT3 activation . This inhibition can lead to a decrease in the transcription of STAT3-dependent genes, which can alter cellular processes such as inflammation and cell growth .
Biochemical Pathways
The compound likely affects the STAT3 pathway, given the activity of similar compounds . The STAT3 pathway is involved in many cellular processes, including cell growth, apoptosis, and inflammation . By inhibiting STAT3, the compound could potentially affect these processes, leading to downstream effects such as reduced inflammation and altered cell growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of similar compounds suggest that it may have good bioavailability
Result of Action
The result of the compound’s action would likely depend on its specific targets and mode of action. If it acts similarly to related compounds, it could potentially have anti-inflammatory effects due to its inhibition of STAT3 . This could lead to a decrease in inflammation-related symptoms in various disease models .
Safety and Hazards
Mequinol, a related compound, has a recommended exposure limit of 5 mg/m^3 over an 8-hour workday according to the U.S. National Institute for Occupational Safety and Health (NIOSH) . Another compound, 4-Methoxyphenol, is classified as having acute oral toxicity, serious eye damage/eye irritation, and skin sensitization .
Eigenschaften
IUPAC Name |
4-[2-(4-methoxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18-3)11-7-13/h4-11,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVCFEULGFXPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346786 | |
| Record name | 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16530-58-8 | |
| Record name | 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the hydrogen bonding patterns observed in 2,6-bis(hydroxymethyl)-4-[1-(4-methoxyphenyl)-1-methylethyl]phenol?
A1: The research highlights that 2,6-bis(hydroxymethyl)-4-[1-(4-methoxyphenyl)-1-methylethyl]phenol molecules, along with other derivatives of 2,6-bis(hydroxymethyl)phenol, engage in a network of hydrogen bonds. [] This bonding leads to the formation of sheet-like structures. Interestingly, the study also suggests potential weak π-π interactions between these sheets. Understanding these intermolecular interactions is crucial as they can influence the compound's physical properties, such as melting point, solubility, and even its potential biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




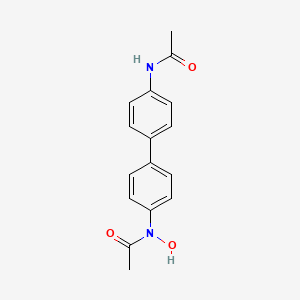
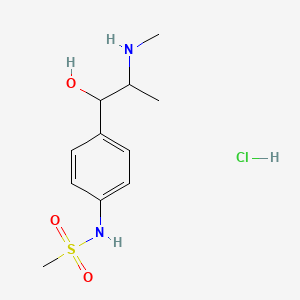




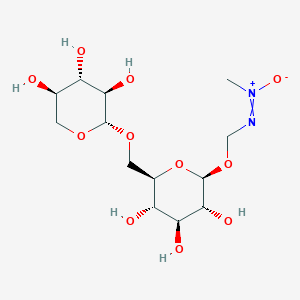

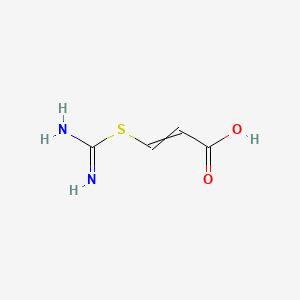
![4a,6a-Dimethyl-9-(methylsulfanyl)-4b,6,6a,7a,8,8a,8b,8c,9,10-decahydro-4aH-spiro[cyclopropa[4,5]cyclopenta[1,2-a]phenanthrene-7,2'-oxolane]-2,5'(5H)-dione](/img/structure/B1213709.png)
